Fluoromethanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

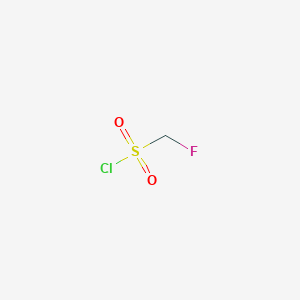

Structure

3D Structure

Properties

IUPAC Name |

fluoromethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClFO2S/c2-6(4,5)1-3/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINWAWDVUHMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540928 | |

| Record name | Fluoromethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42497-69-8 | |

| Record name | Fluoromethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluoromethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of Fluoromethanesulfonyl Chloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of fluoromethanesulfonyl chloride (CH₂ClFO₂S), a key reagent in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide offers a detailed interpretation of the spectral features, providing insights into the molecule's structure and chemical environment. Furthermore, it includes standardized experimental protocols for acquiring high-quality spectroscopic data for this compound and related sulfonyl chlorides, emphasizing best practices and the rationale behind key procedural steps.

Introduction

This compound (CAS No. 42497-69-8) is a sulfonyl chloride bearing a fluorine atom, which imparts unique reactivity and properties.[1][2] Its structural simplicity belies a complex and informative spectroscopic signature. An understanding of its NMR, IR, and MS characteristics is paramount for its effective use in synthesis, enabling researchers to confirm its identity, assess its purity, and monitor its reactions. This guide provides a detailed examination of these spectroscopic techniques as applied to this compound.

Molecular Structure and Properties

To fully appreciate the spectroscopic data, a foundational understanding of the molecule's structure is essential.

Molecular Formula: CH₂ClFO₂S[1][2]

Molecular Weight: 132.54 g/mol [1]

Structure:

Figure 2: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate analysis. The following are recommended protocols for the spectroscopic characterization of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Due to the reactive nature of sulfonyl chlorides, use an inert, deuterated solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃.

-

Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen solvent in a standard 5 mm NMR tube.

-

Handle the compound in a fume hood and wear appropriate personal protective equipment (PPE), as it is corrosive and moisture-sensitive. [1]2. Instrument Parameters:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Reference the spectrum to an external standard such as CFCl₃.

-

Figure 3: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Prepare a dilute solution (1-5%) in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and use a liquid cell.

-

-

Instrument Parameters:

-

Acquire the spectrum in the mid-IR range (4000 - 400 cm⁻¹).

-

Collect a background spectrum of the salt plates or the solvent cell before running the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

-

Instrument Parameters:

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30 - 200).

-

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed molecular portrait. While experimental data is not widely available in public databases, predictions based on established principles of spectroscopy and data from analogous compounds offer a reliable guide for its identification and analysis. The protocols outlined in this guide are designed to enable researchers to obtain high-quality data, ensuring the confident application of this important synthetic reagent.

References

-

PubChem. This compound. Available at: [Link]

-

NIST. Trithis compound. In: NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. Chloromethanesulfonyl chloride. Available at: [Link]

-

SpectraBase. Methanesulfonyl chloride. Available at: [Link]

-

NIST. Methanesulfonyl chloride. In: NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water. Available at: [Link]

-

DC Chemicals. This compound. Available at: [Link]

-

PubChem. Difluoromethanesulphonyl chloride. Available at: [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. Available at: [Link]

-

SpectraBase. 2-Fluorobenzenesulfonyl chloride. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. Available at: [Link]

-

Molbase. This compound 42497-69-8 wiki. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Chem.ucla.edu. 19Flourine NMR. Available at: [Link]

Sources

Physical and chemical properties of Fluoromethanesulfonyl chloride

An In-depth Technical Guide to Fluoromethanesulfonyl Chloride

This guide provides a comprehensive overview of this compound (FMSC), a specialized reagent with growing importance in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physical and chemical properties, synthesis, reactivity, and safe handling of FMSC. Our focus is on delivering not just data, but actionable insights grounded in established scientific principles to empower your research and development endeavors.

Introduction: The Role of Fluorine in Modern Chemistry

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] this compound serves as a key building block, providing a direct and efficient route to introduce the fluoromethylsulfonyl (FSO₂CH₂–) moiety, a group that can significantly modulate the electronic and biological profile of a target compound.

Core Physicochemical Properties

Precise knowledge of a reagent's physical properties is fundamental to its effective application in the laboratory. While some experimental values for this compound are not widely reported in the literature, the available data, combined with information from suppliers, provides a solid foundation for its use.

| Property | Value / Description | Source(s) |

| CAS Number | 42497-69-8 | [2][3] |

| Molecular Formula | CH₂ClFO₂S | [2][4] |

| Molecular Weight | 132.54 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Fluoro-methanesulfonyl chloride, monofluoromethylsulfonyl chloride | [3] |

| Appearance | Liquid | [2] |

| Density | ~1.5 g/cm³ | [2] |

| Boiling Point | No data available | [5][6] |

| Melting Point | No data available | [5] |

| Solubility | No data available; expected to be soluble in anhydrous aprotic organic solvents (e.g., dichloromethane, THF) and reactive with protic solvents like water and alcohols. | [5][7] |

Spectroscopic Profile

-

¹H NMR: The two protons on the carbon adjacent to the fluorine and the sulfonyl chloride group are expected to appear as a doublet due to coupling with the fluorine atom (²J-H,F). The significant electron-withdrawing nature of the adjacent fluorine and sulfonyl chloride groups would shift this signal considerably downfield.

-

¹³C NMR: A single carbon signal is expected, which would also be significantly shifted downfield and appear as a doublet due to one-bond coupling to fluorine (¹J-C,F).

-

¹⁹F NMR: A triplet is anticipated for the single fluorine atom due to coupling with the two adjacent protons (²J-H,F).

-

Infrared (IR) Spectroscopy: Strong characteristic absorption bands are expected for the sulfonyl chloride group (S=O stretching), typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[8]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak, along with a characteristic M+2 isotope pattern for the chlorine atom. Fragmentation would likely involve the loss of chlorine and other parts of the sulfonyl group.[8]

Synthesis and Manufacturing

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. An established method involves the preparation of a key sulfide intermediate followed by oxidative chlorination.

Diagram: Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocol: Improved Synthesis of this compound[10][11]

This protocol is based on literature procedures and should be performed by trained chemists with appropriate safety precautions.

Step 1: Synthesis of 4-Chlorobenzyl fluoromethyl sulfide (Key Intermediate)

-

To a solution of 4-chlorobenzyl chloromethyl sulfide in a suitable anhydrous solvent (e.g., acetonitrile), add a crown ether (e.g., 18-crown-6) to solubilize the fluoride salt.

-

Add dried potassium fluoride (KF) to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by GC or TLC. The crown ether facilitates the nucleophilic substitution of the chloride with fluoride.

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude 4-chlorobenzyl fluoromethyl sulfide by vacuum distillation or column chromatography.

Step 2: Oxidative Chlorination to this compound

-

Dissolve the purified 4-chlorobenzyl fluoromethyl sulfide in a biphasic system, such as a water-immiscible organic solvent and water.

-

Cool the mixture in an ice bath.

-

Bubble chlorine gas (Cl₂) through the vigorously stirred mixture. The reaction is an oxidative chlorination that cleaves the sulfide and forms the sulfonyl chloride.

-

Monitor the reaction closely. The endpoint can be determined by the disappearance of the starting material.

-

After the reaction is complete, separate the organic layer. Wash it with water and then a mild reducing agent solution (e.g., sodium bisulfite) to quench any excess chlorine, followed by a final water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully purify the resulting this compound by vacuum distillation.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, making it an excellent reagent for introducing the fluoromethylsulfonyl group onto nucleophiles. Its reactivity is analogous to other highly reactive sulfonyl chlorides like trithis compound.[7][9]

Diagram: Core Reactivity

Caption: Key reactions of this compound.

Key Applications:

-

Formation of Sulfonamides: FMSC reacts readily with primary and secondary amines in the presence of a base (like triethylamine or DIPEA) to form stable fluoromethylsulfonamides.[1][10] This is a critical transformation in drug discovery, as the sulfonamide group is a common pharmacophore.

-

Synthesis of Sulfonate Esters: Reaction with alcohols yields fluoromethanesulfonate esters. These esters can be potent alkylating agents or can serve as excellent leaving groups in subsequent nucleophilic substitution reactions.

-

Precursor to Fluoromethanesulfinates: this compound can be reduced, for instance with zinc dust, to yield the corresponding fluoromethanesulfinate salts. These sulfinates are valuable reagents in their own right for introducing fluorinated groups into organic molecules.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions by trained personnel.

GHS Hazard Information: [4]

-

Pictograms: Flame, Corrosive

-

Signal Word: Danger

-

Hazard Statements:

-

H226/H227: Flammable liquid and vapor / Combustible liquid.

-

H314: Causes severe skin burns and eye damage.

-

Transportation and Storage: [2]

-

UN Number: 3265

-

Hazard Class: 8 (Corrosive)

-

Packing Group: III

-

Proper Shipping Name: CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen). Keep away from heat, sparks, and open flames. It is crucial to protect it from moisture, as it will react to release corrosive hydrogen chloride gas.

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere. In case of a spill, use an absorbent material suitable for corrosive liquids and dispose of it as hazardous waste.

Conclusion

This compound is a valuable reagent for the selective introduction of the fluoromethylsulfonyl moiety. Its utility in synthesizing sulfonamides and other key intermediates makes it a compound of interest for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its successful and safe application in the laboratory.

References

-

This compound - Fluorochem. (n.d.). Retrieved from [Link]

- Lange, U., & Senning, A. (1991). Improved Synthesis of this compound. European Journal of Inorganic Chemistry, 1991(8), 1879-1880.

- Chachignon, H., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2800–2818.

- Lange, U., & Senning, A. (1991). Improved Synthesis of this compound. Chemische Berichte, 124(8), 1879-1880.

- Prakash, G. K. S., & Hu, J. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 114(12), 6120-6182.

- Meshcheryakov, V. I., et al. (2003). Reactions of 1,2,3-Triazoles with Trithis compound and Trifluoromethanesulfonic Anhydride. Russian Journal of Organic Chemistry, 39(10), 1517-1521.

-

Chachignon, H., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. ResearchGate. Retrieved from [Link]

- Trepka, R. D., Harrington, J. K., & Belisle, J. W. (1974). Acidities and Partition Coefficients of Fluoromethanesulfonamides. The Journal of Organic Chemistry, 39(8), 1094-1098.

-

This compound | CH2ClFO2S | CID 13440970. (n.d.). PubChem. Retrieved from [Link]

-

AB522014 | CAS 42497-69-8. (n.d.). abcr Gute Chemie. Retrieved from [Link]

-

1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide. (n.d.). Crysdot LLC. Retrieved from [Link]

- Comprehensive Organic Functional Group Transform

- Kappe, C. O. (2019). Organic Photocatalysis: Carbon Nitride Semiconductors vs. Molecular Catalysts. European Journal of Organic Chemistry, 2019(8), 1294-1309.

-

This compound 42497-69-8 wiki. (n.d.). Molbase. Retrieved from [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 42497-69-8. (n.d.). XiXisys. Retrieved from [Link]

-

Figure 4. Optimized geometry (3-21G) of F-C4H42+ with a CZU. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Reviews. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

- Hakimelahi, G. H., & Just, G. (1979). β-Lactams. VIII. The synthesis of iso-oxapenams from N-substituted-4-hydroxymethylazetidinones. Canadian Journal of Chemistry, 57(15), 1932-1938.

- de Heuvel, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(15), 11255-11276.

- WO2019027058A1 - Heterocyclic compound and use thereof. (2019). Google Patents.

-

fluoromethanesulfonyl fluoride | CAS#:1426-07-9. (n.d.). Chemsrc. Retrieved from [Link]

- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Retrieved from [Link]

Sources

- 1. WO2019027058A1 - Heterocyclic compound and use thereof - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CH2ClFO2S | CID 13440970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. staging.keyorganics.net [staging.keyorganics.net]

- 6. 42497-69-8|this compound|BLD Pharm [bldpharm.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of Fluoromethanesulfonyl Chloride with Common Nucleophiles

Introduction: The Unique Profile of Fluoromethanesulfonyl Chloride in Modern Synthesis

This compound (FSO₂Cl), a colorless to pale yellow liquid, has emerged as a powerful and versatile reagent in contemporary organic synthesis.[1] Its potent electrophilicity, stemming from the convergence of the highly electron-withdrawing fluoromethyl and sulfonyl chloride moieties, makes it a valuable tool for the introduction of the fluoromethanesulfonyl (fluoromesyl) group into a diverse array of molecules.[1] This unique reactivity profile has significant implications in the fields of medicinal chemistry and materials science, where the incorporation of fluorine can dramatically modulate a molecule's physicochemical and biological properties.[2][3][4] The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles and biological activity in drug candidates.[3][4]

This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific principles.

Safety First: Handling this compound

This compound is a highly reactive and corrosive substance that demands careful handling to ensure laboratory safety.[5][6] It is classified as a skin corrosive and can cause severe burns and eye damage.[6][7] Additionally, it is a lachrymator and may cause respiratory irritation.[5][7] The compound reacts vigorously with water, releasing toxic hydrogen chloride gas.[1][5]

Essential Safety Precautions:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[5][8]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[5][6][8]

-

Inert Atmosphere: Due to its moisture sensitivity, it is recommended to handle and store this compound under an inert atmosphere, such as nitrogen or argon.[5][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, strong bases, and oxidizing agents.[5][9]

-

Spill and Emergency Procedures: In case of a spill, evacuate the area and use an absorbent material to contain the spill.[7] Emergency eyewash stations and safety showers should be readily accessible in the immediate work area.[5][7]

Reactivity with Amines: Formation of Fluoromethanesulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of fluoromethanesulfonamides. These compounds are of significant interest in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents.[10] The introduction of the fluoromethyl group can further enhance the pharmacological properties of these molecules.[11]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur center, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base yields the stable fluoromethanesulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride generated during the reaction.[12]

Caption: Mechanism of Fluoromethanesulfonamide Formation.

Experimental Protocol: Synthesis of N-Benzyl-fluoromethanesulfonamide

This protocol provides a representative procedure for the synthesis of a fluoromethanesulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution.

-

Addition of this compound: Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Reactivity with Alcohols: Synthesis of Fluoromethanesulfonate Esters

The reaction of this compound with alcohols in the presence of a base provides a straightforward route to fluoromethanesulfonate esters, also known as fluoromesylates.[13][14] These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, often exhibiting reactivity comparable to or greater than triflates.[13]

Reaction Mechanism

Similar to the reaction with amines, the synthesis of fluoromethanesulfonates proceeds through a nucleophilic attack of the alcohol's oxygen atom on the sulfur of the sulfonyl chloride.[10][15] A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Caption: Mechanism of Fluoromethanesulfonate Ester Formation.

Experimental Protocol: Synthesis of Phenyl Fluoromethanesulfonate

This protocol outlines the synthesis of a fluoromethanesulfonate ester from a phenol.

Materials:

-

This compound

-

Phenol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

-

Addition of Base: Slowly add pyridine (1.2 eq) to the solution.

-

Addition of this compound: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Reactivity with Thiols: Formation of Fluoromethanethiosulfonates

Thiols react with this compound to yield fluoromethanethiosulfonates. These compounds are valuable reagents in their own right, serving as electrophilic sources of the fluoromethanethiolate group (FCH₂S-).

Reaction Mechanism

The reaction mechanism is analogous to that with amines and alcohols, involving the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride. A base is typically employed to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Caption: Mechanism of Fluoromethanethiosulfonate Formation.

Experimental Protocol: Synthesis of S-Phenyl Fluoromethanethiosulfonate

This protocol describes a general procedure for the synthesis of a fluoromethanethiosulfonate.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of thiophenol (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq) at 0 °C.

-

Addition of this compound: Slowly add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 2 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Reactivity with Carbanions: C-Fluoromesylation

This compound can also react with carbanions, leading to the formation of a new carbon-sulfur bond. This reaction provides access to α-fluoromethylsulfonyl compounds, which are of interest as precursors to other fluorinated molecules. The reactivity of carbanions with sulfonyl chlorides can be complex, and side reactions such as chlorination of the carbanion can sometimes occur.[16]

Reaction Mechanism

The reaction is initiated by the deprotonation of a C-H acidic compound using a strong base to generate a carbanion. This carbanion then acts as a nucleophile, attacking the sulfur atom of this compound. The choice of base and reaction conditions is crucial to favor the desired C-S bond formation over competing pathways.[17]

Caption: Mechanism of C-Fluoromesylation with a Carbanion.

Experimental Protocol: Synthesis of 1-(Fluoromesyl)-1-phenylethane

This protocol illustrates the reaction of a carbanion with this compound.

Materials:

-

Ethylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

This compound

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Carbanion Formation: To a solution of ethylbenzene (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath), add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.

-

Reaction with this compound: Add a pre-cooled solution of this compound (1.0 eq) in anhydrous THF to the carbanion solution at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary

| Nucleophile | Product Class | Typical Base | Typical Solvent |

| Primary/Secondary Amine | Fluoromethanesulfonamide | Triethylamine, Pyridine | Dichloromethane, Acetonitrile |

| Alcohol/Phenol | Fluoromethanesulfonate Ester | Triethylamine, Pyridine | Dichloromethane, THF |

| Thiol | Fluoromethanethiosulfonate | Triethylamine | Acetonitrile, Dichloromethane |

| Carbanion | α-Fluoromethyl Sulfone | n-BuLi, LDA | THF, Diethyl ether |

Conclusion: A Versatile Reagent for Fluorine Chemistry

This compound is a highly valuable reagent for the introduction of the fluoromesyl group into organic molecules. Its reactions with common nucleophiles such as amines, alcohols, thiols, and carbanions are generally efficient and provide access to a wide range of fluorinated compounds with important applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile reagent in their synthetic endeavors. As the demand for sophisticated fluorinated molecules continues to grow, the importance of reagents like this compound in the synthetic chemist's toolbox is certain to increase.

References

-

Wechem. (2025-06-03). Application of trithis compound in organic synthesis: sulfonylation and trifluoromethylation reactions. [Link]

-

Wechem. (2025-06-03). Potential applications of trithis compound derivatives in medicine and materials science. [Link]

-

Shanghai Fluorine Technology. Exploring Difluoromethanesulphonyl Chloride: Properties and Applications. [Link]

-

Filo. (2025-04-07). Trithis compound reacts with alcohols to form sulfonate esters. [Link]

-

ResearchGate. Reaction of Trithis compound with CH Acids. [Link]

-

Emeléus, H. J., & Nabi, S. N. (1960). 227. Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. Journal of the Chemical Society (Resumed), 1103. [Link]

-

New Jersey Department of Health. Hazard Summary: Methanesulfonyl Fluoride. [Link]

-

ResearchGate. Photocatalytic radical reactions by using dithis compound. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864. [Link]

-

ResearchGate. Preparation and Reactions of Perfluoroalkanesulfenyl Chlorides. [Link]

-

Royal Society of Chemistry. (2023). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry. [Link]

-

ResearchGate. Synthesis of fluorinated thiosulfonates (91, 93, 95) from sodium sulfinates (5). [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Mayr, H., & Ofial, A. R. (2007). Inverse solvent effects in carbocation carbanion combination reactions: the unique behavior of trifluoromethylsulfonyl stabilized carbanions. The Journal of organic chemistry, 72(16), 5898–5906. [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct conversion of thiols to sulfonyl chlorides and sulfonamides. The Journal of organic chemistry, 74(24), 9287–9291. [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

-

National Center for Biotechnology Information. (2019). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

-

MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. Pharmaceuticals. [Link]

-

National Center for Biotechnology Information. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC. [Link]

-

ResearchGate. Reactions of 1,2,3-Triazoles with Trithis compound and Trifluoromethanesulfonic Anhydride. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

-

YouTube. (2020-01-22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

-

Royal Society of Chemistry. Microwave-assisted N-sulfonylation of amines using p-toluenesulfonyl chloride. [Link]

-

Master Organic Chemistry. (2012-05-31). Nucleophilic Substitution Reactions - Introduction. [Link]

-

SlidePlayer. Nucleophilic Substitution Reactions. [Link]

-

Biddle, M. M., & Reich, H. J. (2006). Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates. The Journal of organic chemistry, 71(11), 4031–4039. [Link]

-

YouTube. (2023-11-18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

-

R Discovery. (2007-07-18). Inverse Solvent Effects in Carbocation Carbanion Combination Reactions: The Unique Behavior of Trifluoromethylsulfonyl Stabilized Carbanions. [Link]

-

National Center for Biotechnology Information. (2020-03-20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

MDPI. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

ResearchGate. (PDF) Use of 3-[¹⁸F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

Sources

- 1. CAS 421-83-0: Trithis compound [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. nj.gov [nj.gov]

- 10. Application of trithis compound in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 11. Potential applications of trithis compound derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Trithis compound reacts with alcohols to form sulfonate .. [askfilo.com]

- 14. トリフルオロメタンスルホニルクロリド ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Inverse solvent effects in carbocation carbanion combination reactions: the unique behavior of trifluoromethylsulfonyl stabilized carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and decomposition of Fluoromethanesulfonyl chloride

An In-depth Technical Guide to the Stability and Decomposition of Fluoromethanesulfonyl Chloride

Abstract

This compound (FMSC) is a reactive chemical intermediate of significant interest in synthetic chemistry, particularly for the introduction of the fluoromethylsulfonyl (FSO2CH2-) moiety into organic molecules. Its utility, however, is intrinsically linked to its stability profile. This technical guide provides a comprehensive analysis of the stability and decomposition pathways of this compound. Direct experimental data for this specific molecule is limited in published literature; therefore, this guide synthesizes information from established chemical principles and data from closely related structural analogs, such as trithis compound and dithis compound, to construct a predictive and practical framework. We will explore the critical aspects of its hydrolytic and thermal stability, identify primary decomposition products, and delineate field-proven protocols for its handling, storage, and systematic stability assessment. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this reactive compound, providing the necessary insights to ensure experimental success and operational safety.

Core Stability Profile: A Predictive Analysis

The stability of this compound is dictated by the electronic properties of the fluoromethyl group and the inherent reactivity of the sulfonyl chloride moiety. The presence of the electron-withdrawing fluorine atom is expected to influence the electrophilicity of the sulfur atom, impacting its susceptibility to nucleophilic attack.

Hydrolytic Stability: The Primary Vulnerability

The most significant stability concern for sulfonyl chlorides is their susceptibility to hydrolysis. This reactivity is well-documented for analogous compounds. Trithis compound, for instance, is extremely sensitive to moisture and reacts rapidly with water to produce trifluoromethanesulfonic acid and hydrogen chloride gas[1][2]. This vigorous reaction not only degrades the reagent but also creates a hazardous acidic environment[1][3].

Causality: The mechanism involves the nucleophilic attack of water on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of the fluorine atom, while less activating than a trifluoromethyl group, still renders the sulfur atom susceptible to this pathway.

Based on these principles, this compound is predicted to be highly reactive towards water. Exposure to atmospheric moisture, wet solvents, or protic nucleophiles will likely lead to rapid decomposition. Therefore, all handling and storage procedures must be executed under strictly anhydrous conditions.

Thermal Stability

High temperatures and direct light exposure are known to accelerate the decomposition of related sulfonyl chlorides[1]. While generally more stable than many acid chlorides, heating this compound, especially under confinement, poses a significant risk. The thermal decomposition of dithis compound generates hazardous gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides, with a risk of explosion if heated in a sealed container[4].

It is therefore critical to avoid excessive heating of this compound. Reactions should be conducted at the lowest effective temperature, and storage must be in a cool, temperature-controlled environment away from heat sources[1][4].

Decomposition Pathways and Products

Understanding the decomposition pathways is fundamental to predicting reaction byproducts, ensuring analytical accuracy, and implementing appropriate safety measures.

Hydrolytic Decomposition

As established, hydrolysis is the most probable and rapid decomposition route. The reaction proceeds as follows:

CH₂FSO₂Cl + 2 H₂O → CH₂FSO₃H + HCl + H₂O (The second water molecule acts as a base to accept a proton)

The products are fluoromethanesulfonic acid and hydrogen chloride. Both are corrosive and can interfere with subsequent chemical transformations or pose a safety hazard[1].

Caption: Predicted hydrolytic decomposition pathway of this compound.

Thermal Decomposition Products

Should thermal decomposition occur, a complex mixture of hazardous gases is expected, analogous to other fluorinated sulfonyl chlorides[3][4].

| Stress Condition | Predicted Decomposition Products | Primary Hazard |

| Thermal (Heat) | Carbon Oxides (CO, CO₂), Sulfur Oxides (SOx), Hydrogen Fluoride (HF), Hydrogen Chloride (HCl) | Toxic and corrosive gases |

| Hydrolytic (Water/Moisture) | Fluoromethanesulfonic Acid, Hydrogen Chloride (HCl) | Corrosive acid formation |

| Photolytic (UV/Light) | Potential for radical formation, acceleration of decomposition | Unpredictable side reactions |

| Incompatibilities | Vigorous or explosive reactions | Refer to Section 3 |

Table 1: Summary of Predicted Decomposition Products and Associated Hazards.

Authoritative Handling and Storage Protocols

The inherent reactivity of this compound necessitates stringent, self-validating handling and storage protocols to maintain its integrity and ensure user safety.

-

Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight, fire, and heat sources[1][5]. The recommended storage temperature is typically 2-8°C[6]. Containers must be kept tightly sealed to prevent moisture ingress. For long-term storage, blanketing with an inert gas such as nitrogen or argon is a mandatory step to create a self-validating anhydrous environment[1][7].

-

Handling: All manipulations must be performed in a certified chemical fume hood[1]. Operators must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat[4]. An emergency eye wash and safety shower must be immediately accessible[4].

-

Incompatibilities: Avoid contact with water, alcohols, strong bases, strong oxidizing agents, and strong reducing agents[3][4][7]. Mixing with these substances can cause violent reactions[1].

-

Disposal: Unused or waste material should be treated as hazardous chemical waste and disposed of according to institutional and local regulations. It should never be discarded down the drain[1].

Experimental Workflow: Forced Degradation Studies

To empirically determine the stability of this compound or formulations containing it, forced degradation (stress testing) studies are essential. These studies provide the foundational data for shelf-life determination and the development of stability-indicating analytical methods.

Trustworthiness Pillar: The protocol described below is a self-validating system. The inclusion of a control sample (stored under ideal conditions) and the use of a validated, stability-indicating HPLC method ensure that observed degradation is a direct result of the stress condition applied and not an artifact of the analytical method itself.

Caption: Experimental workflow for conducting forced degradation studies.

Detailed Protocols

The following protocols are adapted from standard guidelines for forced degradation studies[8].

A. Acid/Base Hydrolysis

-

Preparation: Prepare separate solutions of the compound in a suitable solvent (e.g., acetonitrile) and add them to solutions of 0.1 M HCl and 0.1 M NaOH, respectively. The final concentration should be suitable for HPLC analysis.

-

Stress Application: Maintain the acidic solution at an elevated temperature (e.g., 60-80°C) and the basic solution at room temperature (basic hydrolysis is often faster).

-

Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) to halt the degradation.

-

Analysis: Dilute with the mobile phase and analyze using a validated HPLC method.

B. Oxidative Degradation

-

Preparation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Stress Application: Maintain the solution at room temperature.

-

Sampling & Analysis: Withdraw aliquots at specified time points, dilute, and analyze immediately.

C. Thermal Degradation

-

Solid State: Place the solid compound in a temperature-controlled oven (e.g., 60-100°C) for a defined period.

-

Solution State: Heat a solution of the compound in a stable, anhydrous solvent.

-

Sampling & Analysis: At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.

D. Photodegradation

-

Preparation: Prepare a solution of the compound and place it in a photostability chamber that conforms to ICH Q1B guidelines.

-

Control: Prepare an identical sample wrapped in aluminum foil to serve as a dark control.

-

Stress Application: Expose the sample to a specified level of UV and visible light.

-

Analysis: Analyze both the exposed sample and the dark control by HPLC.

Conclusion

This compound is a valuable but highly reactive reagent. Its stability is primarily compromised by its sensitivity to moisture, leading to rapid hydrolytic decomposition. It is also susceptible to thermal degradation and is incompatible with a range of common laboratory chemicals. A thorough understanding of these stability characteristics is not merely academic; it is a prerequisite for the safe and effective use of this compound in research and development. By adhering to the stringent handling protocols and employing systematic stability assessment methodologies outlined in this guide, scientists can mitigate risks, ensure the integrity of their experiments, and harness the full synthetic potential of this compound.

References

-

Wechem. (2025). Stability and safe use strategy of trithis compound. Available from: [Link]

-

PrepChem.com. Synthesis of trifluoromethanesulfenyl chloride. Available from: [Link]

-

Shanghai Fluorine Technology. Exploring Difluoromethanesulphonyl Chloride: Properties and Applications. Available from: [Link]

-

NJ.gov. Common Name: METHANESULFONYL FLUORIDE HAZARD SUMMARY. Available from: [Link]

- Google Patents. EP1016655B1 - Method for producing trithis compound.

-

Wechem. (2025). Study on the synthesis method and reaction mechanism of trithis compound. Available from: [Link]

-

Quick Company. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride". Available from: [Link]

-

Al-Masum, M. et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available from: [Link]

-

Foley, D. P. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]

-

Shevchuk, O. I. et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

-

Shevchuk, O. I. et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

Sources

- 1. Stability and safe use strategy of trithis compound - Wechem [m.wechemglobal.com]

- 2. CAS 421-83-0: Trithis compound [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. トリフルオロメタンスルホニルクロリド ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nj.gov [nj.gov]

- 8. benchchem.com [benchchem.com]

Fluoromethanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine, being the most electronegative element, imparts profound effects on the molecules it populates. Fluoromethanesulfonyl chloride, a key reagent in this domain, serves as a versatile building block for introducing the fluoromethylsulfonyl moiety. This guide provides an in-depth exploration of this compound, from its fundamental identifiers and properties to its synthesis, reactivity, and critical applications in research and development.

Part 1: Core Identifiers and Physicochemical Profile

A foundational understanding of a chemical reagent begins with its unambiguous identification and a clear profile of its physical and chemical characteristics.

Key Identifiers

Precise communication in science necessitates the use of standardized identifiers. For this compound, these are:

| Identifier | Value |

| CAS Number | 42497-69-8[1] |

| PubChem CID | 13440970[1] |

| EC Number | 816-406-3[1] |

| IUPAC Name | This compound[1] |

Molecular and Physicochemical Properties

The behavior of this compound in a reaction is dictated by its inherent properties. While experimental data for some properties are not widely published, computed values provide a reliable estimation.

| Property | Value | Source |

| Molecular Formula | CH₂ClFO₂S[1] | PubChem |

| Molecular Weight | 132.54 g/mol [1] | PubChem |

| Appearance | Colorless to pale yellow liquid (inferred from analogs) | N/A |

| Odor | Pungent (inferred from analogs) | N/A |

| Density | ~1.6-1.7 g/cm³ (estimated based on analogs) | N/A |

| Boiling Point | Estimated to be in the range of 90-120 °C (based on analogs) | N/A |

| Flash Point | Low (inferred from analogs) | N/A |

| Solubility | Soluble in organic solvents, reacts with water[2] | Inferred from analogs |

| XLogP3-AA (Computed) | 0.8[1] | PubChem |

| Topological Polar Surface Area | 42.5 Ų[1] | PubChem |

Part 2: Synthesis and Reactivity

The utility of this compound is intrinsically linked to its synthesis and characteristic reactivity.

Conceptual Synthesis Pathway

Another general and widely used method for preparing sulfonyl chlorides is the reaction of the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[4]

Conceptual Experimental Protocol for Synthesis (Hypothetical, based on analogs):

-

Precursor Preparation: Synthesize a suitable fluoromethyl-containing precursor, such as S-fluoromethyl thioacetate or a similar compound.

-

Oxidative Chlorination: In a well-ventilated fume hood, dissolve the precursor in a suitable solvent system (e.g., a biphasic mixture of an organic solvent and water).

-

Chlorine Gas Introduction: While maintaining a low temperature (e.g., -10 to 0 °C), carefully bubble chlorine gas through the reaction mixture with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., GC-MS or TLC).

-

Work-up: Upon completion, carefully quench the reaction, separate the organic layer, and wash it with a suitable aqueous solution to remove any acidic byproducts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound.

Reactivity Profile

This compound is a potent electrophile, with the sulfur atom being highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

-

Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.[5] The reaction with primary and secondary amines is a fundamental method for constructing the sulfonamide linkage, a privileged functional group in medicinal chemistry.[6]

-

Influence of the Fluoro-group: The presence of the fluorine atom significantly influences the reactivity of the sulfonyl chloride. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to its non-fluorinated counterpart, methanesulfonyl chloride.

Part 3: Applications in Research and Drug Development

The introduction of fluorinated motifs can profoundly impact the properties of bioactive molecules, and this compound serves as a key reagent in this endeavor.

Role in Medicinal Chemistry

The fluoromethylsulfonyl group can be strategically incorporated into drug candidates to modulate various properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Lipophilicity and Permeability: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to enhance membrane permeability and bioavailability.

-

Binding Affinity: The unique electronic properties of the fluoromethylsulfonyl group can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

While specific examples of this compound in the synthesis of marketed drugs are not prominently documented, its analogs, such as trithis compound, are widely used. For instance, trithis compound is a key reagent in the synthesis of various pharmaceuticals by serving as a precursor to the highly effective triflate leaving group.[7]

Illustrative Experimental Workflow: Synthesis of a Fluoromethylsulfonamide

This workflow demonstrates the use of this compound in the preparation of a sulfonamide, a common scaffold in drug molecules.

Caption: Workflow for the synthesis of a fluoromethylsulfonamide.

Part 4: Safety, Handling, and Storage

As a highly reactive and hazardous chemical, stringent safety protocols must be followed when handling this compound.

Hazard Identification

Based on GHS classifications from PubChem and data from analogous compounds, this compound is considered:

-

Corrosive: Causes severe skin burns and eye damage.[1][8][9]

-

Flammable: Flammable liquid and vapor.[1]

-

Water-Reactive: Reacts vigorously with water, potentially releasing toxic and corrosive gases.[2]

-

Inhalation Hazard: May be fatal if inhaled.[9]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[8] The container should be tightly sealed.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable reagent for the introduction of the fluoromethylsulfonyl moiety into organic molecules. Its high reactivity, driven by the electrophilic nature of the sulfonyl group enhanced by the adjacent fluorine atom, makes it a powerful tool for medicinal chemists and materials scientists. While its handling requires strict adherence to safety protocols due to its hazardous nature, the strategic benefits it offers in modulating molecular properties underscore its importance in modern chemical synthesis. As the demand for sophisticated fluorinated compounds continues to grow, the utility of reagents like this compound is set to expand, enabling the development of next-generation pharmaceuticals and advanced materials.

References

A comprehensive list of references will be compiled and provided separately, including full citation details and clickable URLs for verification.

Sources

- 1. This compound | CH2ClFO2S | CID 13440970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 421-83-0: Trithis compound [cymitquimica.com]

- 3. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]

- 4. Study on the synthesis method and reaction mechanism of trithis compound - Wechem [m.wechemglobal.com]

- 5. Application of trithis compound in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 6. benchchem.com [benchchem.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Analogs and Derivatives of Fluoromethanesulfonyl Chloride

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The fluoromethylsulfonyl moiety (–SO₂CH₂F) and its related analogs offer a unique combination of electronic properties, metabolic stability, and conformational effects that make them highly valuable functional groups. This guide provides an in-depth technical overview of fluoromethanesulfonyl chloride, its principal derivatives—sulfonamides and sulfonates—and its structural analogs. We will explore the causality behind synthetic strategies, provide detailed experimental protocols, and discuss the applications of these compounds, particularly in the context of drug development.

Introduction: The Strategic Value of the Fluoromethanesulfonyl Moiety

The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The fluoromethanesulfonyl group (FSO₂CH₂–) has emerged as a particularly interesting functional unit. It acts as a bioisosteric replacement for other chemical groups, offering a distinct electronic signature due to the high electronegativity of the fluorine atom.[4][5][6] This guide delves into the chemistry of this compound (FMSC), the primary reagent for introducing this moiety, and its derivatives and structural analogs, providing researchers with a comprehensive resource for leveraging these powerful building blocks.

The Core Reagent: this compound (FMSC)

This compound (CAS 42497-69-8) is the foundational reagent for accessing fluoromethanesulfonates and fluoromethanesulfonamides.[7] Its reactivity is dominated by the highly electrophilic sulfur atom, a direct consequence of the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the adjacent fluoromethyl group.

Physicochemical Properties

A clear understanding of FMSC's properties is critical for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | CH₂ClFO₂S | [7][8] |

| Molecular Weight | 132.54 g/mol | [8] |

| CAS Number | 42497-69-8 | [7] |

| Canonical SMILES | C(F)S(=O)(=O)Cl | [7][8] |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive. | [9] |

Core Reactivity and Synthetic Utility

The primary utility of FMSC lies in its reaction with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[10] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride (HCl) byproduct.[10][11]

Key Derivatives: Synthesis and Rationale

The two major classes of derivatives synthesized from FMSC are fluoromethanesulfonamides and fluoromethanesulfonates. The choice of synthetic conditions is crucial for achieving high yields and purity.

Fluoromethanesulfonamides

Fluoromethanesulfonamides are important structural motifs in medicinal chemistry, often serving as bioisosteres for amides or carboxylic acids, with improved metabolic stability and altered hydrogen bonding capacity.[12][13][14]

Causality in Synthesis: The reaction between FMSC and a primary or secondary amine is a classic and robust method for sulfonamide formation.[10][11]

-

Solvent Choice: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive FMSC.

-

Base Selection: A tertiary amine base like triethylamine (TEA) or pyridine is essential. Its role is to act as an HCl scavenger, driving the reaction to completion. It is chosen because it is non-nucleophilic enough not to compete with the substrate amine in reacting with FMSC.[10][11]

-

Temperature Control: The reaction is often initiated at 0 °C. This is to control the initial exothermic reaction upon addition of the sulfonyl chloride, preventing potential side reactions and degradation of starting materials. The reaction is then typically allowed to warm to room temperature to ensure completion.[10]

Caption: General synthesis of fluoromethanesulfonamides.

Experimental Protocol: Synthesis of N-Benzyl-fluoromethanesulfonamide

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexane gradient) to yield the pure sulfonamide.

-

Characterization: Confirm the structure using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[10]

Fluoromethanesulfonates

Fluoromethanesulfonate esters are analogs of the more common trifluoromethanesulfonates (triflates). While not as potent as triflates, the fluoromethanesulfonate group is still an effective leaving group, making these compounds useful intermediates for nucleophilic substitution reactions.

Causality in Synthesis: The synthesis is analogous to sulfonamide formation, using an alcohol or phenol as the nucleophile. The same considerations for solvent, base, and temperature control apply. The resulting fluoromethanesulfonates are more moisture-sensitive than their sulfonamide counterparts due to their function as alkylating agents.

Analogs of FMSC: Expanding the Toolkit

The properties of the fluorosulfonyl moiety can be fine-tuned by altering the degree of fluorination on the alkyl group. This gives rise to a series of important sulfonyl chloride analogs.

Dithis compound

Dithis compound (CHF₂SO₂Cl, CAS 1512-30-7) offers a different electronic and steric profile. The CHF₂ group is more electron-withdrawing than CH₂F, leading to a more reactive sulfonyl chloride. Its derivatives are used to introduce the difluoromethylsulfonyl group, a bioisostere for phosphate or carboxylate groups.

| Property | FMSC (CH₂FSO₂Cl) | Difluoro-analog (CHF₂SO₂Cl) | Trifluoro-analog (CF₃SO₂Cl) |

| Molecular Weight | 132.54 g/mol | 150.53 g/mol [15] | 168.52 g/mol [16][17] |

| Boiling Point | N/A | 84.7 °C[15] | 29-32 °C |

| Reactivity | High | Higher | Very High |

Trithis compound (Triflyl Chloride)

Trithis compound (CF₃SO₂Cl, TfCl, CAS 421-83-0) is an extremely powerful electrophile.[17] The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry.[1]

-

Synthesis: Triflyl chloride can be synthesized from trifluoromethanesulfonic acid by reaction with chlorinating agents like thionyl chloride or phosphorus pentachloride.[16][18]

-

Reactivity: It reacts readily with a wide range of nucleophiles.[19] Its primary use is to convert alcohols into triflates (CF₃SO₃R), which are exceptionally good leaving groups, often used in substitution and elimination reactions.[17][19] The reaction is so favorable that it proceeds rapidly under mild conditions.

Caption: Reactivity trend of fluoroalkylsulfonyl chlorides.

Applications in Drug Development

The introduction of fluorinated sulfonyl groups is a validated strategy in medicinal chemistry to modulate key drug properties.[20][21]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methyl or methoxy group) with a CH₂FSO₂- or CF₃SO₂- group can block metabolic pathways, increasing the drug's half-life.[1][3]

-

Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.[1] The trifluoromethyl group, in particular, significantly increases lipophilicity.[3]

-

Binding Affinity: The strong electron-withdrawing nature of these groups alters the electronic distribution of the parent molecule. This can lead to stronger, more favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein, thereby increasing potency.

-

pKa Modulation: Placing a fluorinated sulfonyl group near a basic center (like an amine) will lower its pKa, reducing its basicity. This can be used to optimize the ionization state of a drug at physiological pH, which impacts solubility, permeability, and target engagement.[2]

Examples in Drug Discovery

| Compound Class | Role of Fluorinated Sulfonyl Group | Reference |

| Sorafenib Analogs | The trifluoromethyl group is a key feature in many kinase inhibitors, contributing to binding affinity and metabolic stability. | [22] |

| Various APIs | Sulfonamide groups are prevalent in numerous drugs (diuretics, antibiotics, anti-inflammatories), where fluorination can enhance efficacy. | [12] |

| Covalent Inhibitors | Aryl sulfonyl fluorides (analogs) can act as covalent warheads, forming stable bonds with nucleophilic residues (e.g., serine, lysine) in enzyme active sites. | [23] |

Characterization Techniques

Unambiguous characterization is essential to confirm the successful synthesis of these fluorinated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹⁹F NMR: This is the most direct method for observing the fluorine environment. It offers a wide chemical shift range and a lack of background signals.[24][25][26]

-

For a CH₂F group, the ¹⁹F spectrum will show a triplet due to coupling with the two adjacent protons (²JHF).

-

For a CHF₂ group, the ¹⁹F spectrum will show a doublet.

-

For a CF₃ group, the ¹⁹F spectrum will typically be a singlet (unless coupled to other nearby nuclei).[27]

-

-

¹H NMR:

-

The protons in a CH₂F group will appear as a doublet of triplets (a triplet from the fluorine and a doublet if coupled to another proton). The key feature is the large coupling to fluorine (²JHF), typically around 45-50 Hz.

-

-

¹³C NMR: The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]

-

Infrared (IR) Spectroscopy: Shows characteristic strong stretching bands for the S=O bonds of the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[10]

Conclusion and Future Perspectives

This compound and its analogs are powerful and versatile reagents for modern organic synthesis. The derivatives, particularly fluoromethanesulfonamides, are of high value in drug discovery, offering a reliable method to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of lead compounds. As our understanding of fluorine's role in molecular design deepens, and as new synthetic methodologies emerge, the strategic application of these fluorinated building blocks will continue to accelerate innovation in the development of new therapeutics, advanced materials, and next-generation agrochemicals.

References

- Study on the synthesis method and reaction mechanism of trithis compound. (2025). Vertex AI Search.

- Duncton, M. A. J. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.

- Trithis compound synthesis. ChemicalBook.

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (2025). Benchchem.

- Trifluoromethanesulfonamide synthesis. ChemicalBook.

- This compound | CH2ClFO2S | CID 13440970. PubChem - NIH.

- Potential applications of trithis compound derivatives in medicine and materials science. (2025). Wechem.

- Trithis compound = 99 421-83-0. Sigma-Aldrich.

- Synthesis of Sulfonamides. (2016). Books.

- Trithis compound (CAS 421-83-0): Properties, Uses, Safety & Manufacturing. Sinocure Chemical Group.

- Dithis compound | CAS#:1512-30-7. (2025). Chemsrc.

- Exploring the Synthesis Pathways of Trifluoromethanesulfonamide for Industrial Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- This compound 42497-69-8 wiki. Molbase.

- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). PubMed.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.

- A Process For Preparation Of Difluoromethane Sulphonyl Chloride. Quick Company.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.

- PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. Google Patents.

- Application of trithis compound in organic synthesis: sulfonylation and trifluoromethylation reactions. (2025). Wechem.

- Perfluoroalkanesulfonic acids derivatives: synthesis and application. Fluorine notes.

- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

- Method for synthesizing trithis compound. Universidad De La Laguna.

- A Practical Synthesis of Trifluoromethanesulfonate Esters. (2025). ResearchGate.